molecular formula C54H77N13O12 B1582869 beta-Neoendorphin CAS No. 77739-21-0

beta-Neoendorphin

Cat. No. B1582869
CAS RN: 77739-21-0
M. Wt: 1100.3 g/mol
InChI Key: RTXIYIQLESPXIV-VLOLPVCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Neoendorphin is an endogenous opioid peptide with a nonapeptide structure and the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP) .


Synthesis Analysis

Beta-Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Beta-Endorphin and other cleavage products are produced in the multistage processing of POMC primarily involving prohormone convertases (PC) 1 and 2. PC-1 cleaves POMC into adrenocorticotrophic hormone biosynthetic intermediate and β-lipotropic hormone. PC-2 cleaves β-lipotropic hormone into β-endorphin and γ-lipotropic hormone .


Molecular Structure Analysis

The secondary chemical shift analysis revealed that the β-endorphin peptide adopts three β-strands in its fibril state .


Chemical Reactions Analysis

The endorphin family includes β-endorphin, α-neoendorphin, enkephalins, and dynorphins. β-Endorphins exert an analgesic effect that is more potent than morphine, and act primarily on the mu family of opioid receptors .

Scientific Research Applications

Impact on Thyrotrophin Secretion

β-Neoendorphin has been shown to influence the secretion of thyrotrophin-releasing hormone (TRH) and thyrotrophin (TSH) in rats. Notably, β-neoendorphin (500 micrograms/kg) injected intravenously led to a significant decrease in plasma TSH levels in a dose-related manner, with no significant change in plasma thyroxine (T4) and 3,3',5-triiodothyronine (T3) levels. This suggests that β-neoendorphin acts on the hypothalamus by inhibiting TRH release, which may be modified by amines of the central nervous system (Mitsuma & Nogimori, 1983).

Role in Prodynorphin-Derived Opioid Peptide Release

Research on rat hippocampus demonstrates the presence and release of prodynorphin-derived opioids, including β-neoendorphin. The study highlighted that calcium-dependent K+-stimulated release of these opioids, such as β-neoendorphin, from hippocampal slices, supports their potential neurotransmitter role in the hippocampus (Chavkin, Bakhit, Weber, & Bloom, 1983).

Influence on Conditioned Fear-Induced Stress

β-Neoendorphin's influence extends to conditioned fear-induced stress. In studies involving rats, conditioned stress significantly altered the levels of β-endorphin and alpha-neoendorphin in various brain regions. This suggests a major role of the proopiomelanocortin system and, to a lesser extent, the prodynorphin system in the mechanism of conditioned fear-induced stress (Przewłocka, Sumová, & Lasoń, 1990).

Modulation of Human Immune Activity

β-Neoendorphin also exhibits potential in modulating human immune activity. It has been identified as a potent and efficacious suppressor of phytohemagglutinin-induced T-lymphocyte blastogenesis in human leukocytes, acting through mechanisms distinct from traditional opiate receptors (McCain, Lamster, Bozzone, & Grbic, 1982).

Distribution and Role in the Brain and Pituitary

The distribution of β-neoendorphin, along with other dynorphin gene products, has been measured in various regions of rat brain and in the spinal cord and pituitary. This differential distribution suggests that differential processing of the multifunctional corticotropin-endorphin prohormone occurs, permitting selective expression of intrinsic activities of its fragments (Cone, Weber, Barchas, & Goldstein, 1983).

Future Directions

Beta-Endorphins are peptides that exert effects throughout the body. They are considered to be both neurotransmitters and neuromodulators, as they have the ability to elicit more stable and long-lasting effects on more distant targets than typical neurotransmitters . These effects have implicated the peptide in psychiatric and neurodegenerative disorders, making it a research target of interest . Beta-Neoendorphin plays an important role in the regulation of wound repair and suggests a therapeutic strategy to promote wound healing using beta-Neoendorphin .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXIYIQLESPXIV-VLOLPVCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H77N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029639
Record name beta-Neoendorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Neoendorphin

CAS RN

77739-21-0
Record name beta-Neo-endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Neoendorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Neoendorphin
Reactant of Route 2
Reactant of Route 2
beta-Neoendorphin
Reactant of Route 3
Reactant of Route 3
beta-Neoendorphin
Reactant of Route 4
Reactant of Route 4
beta-Neoendorphin
Reactant of Route 5
Reactant of Route 5
beta-Neoendorphin
Reactant of Route 6
beta-Neoendorphin

Citations

For This Compound
179
Citations
C Chavkin, C Bakhit, E Weber… - Proceedings of the …, 1983 - National Acad Sciences
… Dynorphin (Dyn) A(1-17) immunoreactivity (ir) and Dyn B-ir were heterogeneous in form; Dyn A(1-8)-ir, alpha-neoendorphin (alpha neo)-ir and beta-neoendorphin (beta neo)-ir each …
Number of citations: 106 www.pnas.org
T Terasaki, K Hirai, H Sato, YS Kang, A Tsuji - Journal of Pharmacology and …, 1989 - ASPET
The binding and internalization of a novel analog of dynorphin-like analgesic basic peptide, [125I]E-2078 (CH3-[125I] Tyr-Gly-Gly-Phe-Leu-Arg-CH3Arg-D-Leu-NHC2H5), by isolated …
Number of citations: 116 jpet.aspetjournals.org
L Terenius - PAIN, 1984 - journals.lww.com
… Met- and Leu-enkephalin and two Met-enkephalin related peptides, and c) proenkephalin B (also named prodynorphin) the precursor of dynorphin, dynorphin B and beta-neoendorphin…
Number of citations: 1 journals.lww.com
OB Gritsaĭ, VA Dubynin, B ZhD… - … Evoliutsionnoi Biokhimii i …, 2009 - europepmc.org
… The ability of several alimentary opioid peptides (exorphin C, rubiscolin-5, cytochrophi-4) and endorphins (met-enkephalin, dynotphin A(1-10), beta-neoendorphin) to change the …
Number of citations: 9 europepmc.org
JJ Rady, JM Fujimoto, LF Tseng - Journal of Pharmacology and …, 1991 - ASPET
… In the present experiments using the tail-flick response in mice, other Dyns [Dyn A(1-8), Dyn A(1-13), Dyn A(2-17), Dyn B and alpha- and beta-neoendorphin] when administered …
Number of citations: 14 jpet.aspetjournals.org
P Pesini, R Pego-Reigosa, G Tramu… - Journal of Chemical …, 2002 - Elsevier
… Moreover, α-NE can be further processed to give beta-neoendorphin; dynorphin A to dynorphin A (1–8); and dynorphin B (leumorphin) to dynorphin B (1–13; rimorphin; Weber et al., …
Number of citations: 14 www.sciencedirect.com
B Kest, M Orlowski, RJ Bodnar - Psychopharmacology, 1992 - Springer
… Whereas endopeptidase 24.11 cleaves the GlyPhe bond in both Met- and Leu-enkephalin, endopeptidase 24.15 rapidly converts dynorphin A1 - s, alpha and beta-neoendorphin into …
Number of citations: 27 link.springer.com
RT Carroll, MR Emmerling - Biochemical and biophysical research …, 1991 - Elsevier
Electricus electrophorus acetylcholinesterase (AChE, EC 3.1.1.7) is reported to posses a trypsin-like activity. We found that purification of AChE removes over 99% of this protease …
Number of citations: 21 www.sciencedirect.com
M Orlowski, S Reznik, J Ayala, AR Pierotti - Biochemical Journal, 1989 - portlandpress.com
Endopeptidase 24.15, a metalloendopeptidase (EC 3.4.24.15) with an Mr of about 70,000, was purified to homogeneity from rat testes. The enzyme cleaves preferentially bonds on the …
Number of citations: 134 portlandpress.com
N Sharifi, M Ament, MB Brennan, U Hochgeschwender - Neuropeptides, 1999 - Elsevier
We have isolated and sequenced the mouse preprodynorphin gene (Pdyn). The Pdyn gene can encode for six biologically active dynorphin peptides. The predicted mouse …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.